molecular formula C21H29N6O5P B000227 Tenofovir alafenamide CAS No. 379270-37-8

Tenofovir alafenamide

Katalognummer: B000227
CAS-Nummer: 379270-37-8
Molekulargewicht: 476.5 g/mol
InChI-Schlüssel: LDEKQSIMHVQZJK-ICJZZFAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tenofovir alafenamide fumarate is a novel prodrug of tenofovir, primarily used as an antiviral medication. It is indicated for the treatment of chronic hepatitis B virus infection and HIV-1 infection. This compound was developed to improve the renal safety profile compared to its predecessor, tenofovir disoproxil fumarate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tenofovir alafenamide fumarate involves multiple steps, starting from the key intermediate tenofovir. The process includes the formation of tenofovir phenyl ester and tenofovir diphenyl ester through a Mitsunobu reaction. These intermediates are then converted into this compound fumarate using chiral stationary phases and high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound fumarate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of buffers, mobile phases, and diluents, followed by system suitability testing to validate the analytical methods .

Analyse Chemischer Reaktionen

Activation Mechanism and Intracellular Hydrolysis

TAF is metabolized intracellularly via enzymatic hydrolysis to release tenofovir (TFV), its active form. This process involves:

  • Cathepsin A (CatA) and carboxylesterase 1 (Ces1) as primary hydrolases .
  • Cleavage of the carboxyester bond in TAF, producing a metastable intermediate that undergoes intramolecular cyclization to form TFV-alanine conjugate .
  • Final conversion to TFV occurs spontaneously in lysosomes due to acidic pH .

Key Enzymatic Data

EnzymeHydrolysis Rate IncreaseCell ModelSource
CatA2-foldHEK293T/HeLa
Ces15-foldHEK293T

Synthetic Pathways

TAF is synthesized through stereoselective methods to ensure chiral purity:

  • P-Alkylation Strategy : A retrosynthetic approach using silylated diphenyl phosphonate enables efficient P-alkylation, achieving high yields (72–81%) .
  • Chiral Resolution : D-(-)-Tartaric acid or TADDOL resolves diastereomeric salts, achieving 99% diastereomeric excess (de) .

Metabolic Stability and Plasma Kinetics

TAF exhibits distinct pharmacokinetic properties due to its chemical design:

ParameterValue (Mean ± CV%)ConditionsSource
Plasma Protein Binding80%Ex vivo
T<sub>max</sub>0.48 hoursFasted state
AUC Increase with High Fat65%Fed vs. fasted

TAF’s lipophilic modifications reduce plasma TFV exposure by 91% compared to tenofovir disoproxil fumarate (TDF), enhancing intracellular delivery .

Enzymatic vs. Non-Enzymatic Degradation

  • Enzymatic Hydrolysis : Dominated by CatA and Ces1 in target cells (e.g., hepatocytes, PBMCs) .
  • Plasma Stability : TAF remains intact in plasma, minimizing systemic TFV release .

Comparative Stability

ConditionTAF Hydrolysis RateTDF Hydrolysis RateSource
Plasma (pH 7.4)<5% over 24 hours>90% in 1 hour
Intracellular (pH 6.5)Rapid (t<sub>1/2</sub> <30 min)N/A

Reaction with Fumaric Acid

TAF forms a hemifumarate salt (2:1 stoichiometry) to enhance solubility and stability :

  • Synthetic Route : Reaction of TAF with fumaric acid in ethanol yields this compound fumarate .
  • Characterization : Confirmed via X-ray diffraction and chiral HPLC (>99% purity) .

Clinical Impact of Chemical Design

TAF’s optimized structure reduces off-target toxicity:

  • Renal Safety : 31.7% fecal excretion vs. 70–80% renal excretion for TDF .
  • Adverse Events : Lower incidence of kidney injury (OR = 0.23 vs. TDF) .

Comparative Adverse Reactions

ReactionTAF IncidenceTDF IncidenceSource
Kidney Injury1.2%5.8%
Nausea/Vomiting2.4%3.1%

Degradation Products

Prolonged storage or acidic conditions generate:

  • Tenofovir phenyl ester : A degradation intermediate detected via chiral HPLC .
  • Uric Acid : Final metabolite after TFV oxidation .

Wissenschaftliche Forschungsanwendungen

Applications in Chronic Hepatitis B (CHB)

Clinical Efficacy : TAF has been approved for the treatment of CHB in both the United States and Europe. Clinical trials have demonstrated that TAF is as effective as TDF in suppressing HBV DNA while showing significantly lower rates of renal toxicity and bone mineral density loss .

Real-World Studies : A prospective study involving 50 patients with CHB showed that TAF treatment resulted in significant reductions in HBV DNA levels, with a favorable safety profile even among those with pre-existing renal impairment .

Study TypeSample SizeDurationKey Findings
Phase 3 RCT1,000+144 weeksNon-inferiority in virologic suppression; better safety profile than TDF
Real-World Observational5018 monthsSignificant reduction in HBV DNA; safe for patients with renal issues

Applications in HIV Treatment

Antiretroviral Therapy : TAF is a key component of various antiretroviral regimens for HIV treatment. It is included in combination therapies such as bictegravir/emtricitabine/TAF, which have shown superior efficacy compared to older regimens like those based on TDF .

Pediatric Use : Research indicates that TAF can be effectively used in pediatric populations, improving treatment outcomes while minimizing adverse effects related to bone and kidney health. Ongoing studies are evaluating its long-term safety and efficacy in children .

Application AreaKey Findings
Adult HIV TreatmentSuperior efficacy and safety compared to TDF
Pediatric HIV TreatmentPromising results with ongoing studies confirming safety

Case Studies

  • CHB Treatment Case Study : A patient with HBeAg-positive CHB treated with TAF showed normalization of alanine aminotransferase levels and undetectable HBV DNA after 12 months, highlighting its effectiveness in managing viral load while maintaining renal function .
  • HIV Treatment Case Study : In a cohort of HIV-positive patients switched from TDF to a TAF-based regimen, over 90% achieved viral suppression (<50 copies/mL) at 96 weeks, with improved bone mineral density observed in the TAF group compared to those remaining on TDF .

Wirkmechanismus

Tenofovir alafenamide fumarate is a nucleoside analog reverse transcriptase inhibitor. Once activated, it inhibits viral polymerase, causing chain termination and preventing viral replication. The compound is designed to improve oral bioavailability and intestinal diffusion, resulting in high intracellular concentrations and low systemic levels .

Vergleich Mit ähnlichen Verbindungen

  • Tenofovir disoproxil fumarate
  • Entecavir
  • Emtricitabine

Comparison: Tenofovir alafenamide fumarate is unique in its improved renal safety profile and higher intracellular concentration compared to tenofovir disoproxil fumarate. It also requires lower doses to achieve similar antiviral efficacy .

Biologische Aktivität

Tenofovir alafenamide (TAF) is a novel prodrug of tenofovir, primarily utilized in the treatment of HIV and hepatitis B virus (HBV) infections. This article provides a comprehensive overview of TAF's biological activity, including its pharmacokinetics, antiviral efficacy, resistance profiles, and safety data.

Overview of this compound

TAF is designed to improve upon its predecessor, tenofovir disoproxil fumarate (TDF), by achieving higher intracellular concentrations of the active metabolite tenofovir diphosphate (TFV-DP) while minimizing systemic exposure. This characteristic enhances its antiviral potency and reduces potential side effects, particularly concerning renal function and bone density.

TAF is rapidly converted to tenofovir within cells, primarily through the action of enzymes such as cathepsin A and carboxyesterase 1. This intracellular conversion leads to significantly higher levels of TFV-DP in peripheral blood mononuclear cells (PBMCs) compared to TDF, which correlates with its enhanced antiviral activity against HIV-1 and HBV.

Parameter TAF TDF
Intracellular TFV-DP Levels HigherLower
Plasma Tenofovir Exposure LowerHigher
Dosing 25 mg once daily300 mg once daily

Against HIV

TAF exhibits potent antiviral activity against various HIV-1 subtypes and HIV-2. In clinical studies, TAF demonstrated superior efficacy compared to TDF in terms of viral load suppression and resistance development. For instance, in a study involving 42 clinical isolates with the K65R mutation, TAF inhibited 40 isolates while TDF inhibited only 32 . Additionally, TAF maintained its efficacy in the presence of human serum, unlike TDF, which showed reduced activity under similar conditions .

Against HBV

In chronic HBV infections, long-term treatment with TAF resulted in high rates of viral suppression without developing resistance. A five-year study revealed that approximately 85% of patients achieved HBV DNA levels below detectable limits . Furthermore, TAF has been shown to improve renal and bone safety profiles compared to TDF, making it a preferred option for patients with pre-existing renal issues .

Resistance Profiles

TAF has a higher barrier to resistance than TDF. Studies have indicated that while both drugs are similarly affected by the K65R mutation in reverse transcriptase, TAF's overall effectiveness remains less compromised in the presence of other mutations . The absence of significant resistance development during long-term therapy underscores its robustness as an antiviral agent.

Renal Function

TAF is associated with improved renal safety compared to TDF. In patients transitioning from TDF to TAF, significant improvements in renal function indicators were observed within three months . Long-term studies have shown minimal declines in estimated glomerular filtration rate (eGFR) and bone mineral density among TAF-treated individuals .

Case Studies

A notable case involved a patient with multidrug-resistant HBV who switched from TDF to TAF due to renal dysfunction. The transition resulted in effective viral suppression without further deterioration of renal function or abnormal serum phosphorus levels . However, it is important to monitor for hepatocellular carcinoma (HCC) risks even when viral loads are controlled during TAF treatment.

Eigenschaften

Key on ui mechanism of action

Tenofovir alafenamide presents 91% lower plasma concentration with an intracellular presence of about 20-fold higher when compared to [tenofovir disoproxil]. This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate. Tenofovir alafenamide accumulates more in peripheral blood mononuclear cells compared to red blood cells. Once activated, tenofovir acts with different mechanisms including the inhibition of viral polymerase, causing chain termination and the inhibition of viral synthesis. To know more about the specific mechanism of action of the active form, please visit the drug entry of [tenofovir].

CAS-Nummer

379270-37-8

Molekularformel

C21H29N6O5P

Molekulargewicht

476.5 g/mol

IUPAC-Name

propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15?,16?,33-/m0/s1

InChI-Schlüssel

LDEKQSIMHVQZJK-ICJZZFAUSA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3

Isomerische SMILES

CC(C)OC(=O)C(C)N[P@](=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3

Kanonische SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3

melting_point

104-107 ºC

Synonyme

GS-7340
tenofovir alafenamide
vemlidy

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tenofovir alafenamide
Reactant of Route 2
Reactant of Route 2
Tenofovir alafenamide
Reactant of Route 3
Reactant of Route 3
Tenofovir alafenamide
Reactant of Route 4
Reactant of Route 4
Tenofovir alafenamide
Reactant of Route 5
Reactant of Route 5
Tenofovir alafenamide
Reactant of Route 6
Reactant of Route 6
Tenofovir alafenamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.